Product packaging for D-Glutamic acid alpha-amide, HCl(Cat. No.:CAS No. 1894568-91-2; 19522-40-8)

D-Glutamic acid alpha-amide, HCl

Cat. No.: B2760224
CAS No.: 1894568-91-2; 19522-40-8
M. Wt: 182.6
InChI Key: QQZFNVIRTSLEGO-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within D-Amino Acid Chemistry and Peptide Science

While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids have garnered significant interest for their unique biological roles and applications. researchgate.net The incorporation of D-amino acids, such as D-glutamic acid derivatives, into peptides can confer resistance to enzymatic degradation, thereby increasing the peptide's stability and bioavailability. researchgate.net This is a crucial aspect in the design of peptide-based therapeutics. D-Glutamic acid alpha-amide, HCl serves as a key building block in the synthesis of these modified peptides. chemimpex.com Its specific stereochemistry and the presence of the amide group allow for precise control over the final peptide structure and function. acs.org

Significance of Chiral Amide Derivatives in Research

The chirality of molecules is a fundamental concept in biochemistry and pharmacology. Chiral amide derivatives, like this compound, are of particular importance. The spatial arrangement of atoms in these molecules dictates their interaction with other chiral molecules in biological systems, such as enzymes and receptors. tandfonline.com This specificity is critical in drug development, where the desired therapeutic effect often depends on the interaction with a specific enantiomeric form of a biological target. researchgate.net The amide group itself is a cornerstone of peptide chemistry, forming the peptide bonds that link amino acids together. researchgate.net The synthesis and study of chiral amide derivatives contribute to a deeper understanding of molecular recognition and the development of novel bioactive compounds. researchgate.net

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and related compounds is multifaceted. One major area of investigation is in the field of neuroscience. Given that L-glutamate is a primary excitatory neurotransmitter, there is considerable interest in how its D-enantiomer and derivatives might modulate neurological activity. wikipedia.org Research has explored the use of such compounds in the development of agents targeting glutamate (B1630785) receptors, which could have implications for neurodegenerative diseases. chemimpex.comchemimpex.com

Another significant research trajectory is in the synthesis of novel peptides and peptidomimetics. chemimpex.com Scientists utilize this compound as a starting material to create peptides with enhanced stability and specific conformational properties. researchgate.net These synthetic peptides are valuable tools for studying protein-protein interactions and for developing new therapeutic agents. Furthermore, the compound is used in biochemical assays to study enzyme kinetics and mechanisms, providing insights into metabolic pathways. chemimpex.com The unique structural features of this compound also make it a subject of interest in studies on the fundamental principles of molecular self-assembly and the formation of ordered structures. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O3 B2760224 D-Glutamic acid alpha-amide, HCl CAS No. 1894568-91-2; 19522-40-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFNVIRTSLEGO-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control

Chemical Synthesis Approaches for D-Glutamic Acid Alpha-Amide, HCl and Related D-Amino Acid Amides

Chemical synthesis provides a versatile platform for accessing D-amino acid amides, offering the flexibility to incorporate unnatural amino acids and modify the peptide backbone. wikipedia.org Key to these methods is the control of stereochemistry, which can be achieved through enantioselective protocols, chiral resolution, and strategic amide bond formation.

Enantioselective synthesis aims to directly produce the desired D-enantiomer, minimizing the formation of the L-counterpart. rsc.org A notable approach involves the cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane, which can be integrated with umpolung amide synthesis. rsc.orgnih.gov This three-step protocol, starting from aliphatic aldehydes, provides a straightforward route to peptides containing D-α-amino amides. rsc.org

Asymmetric alkylation of glycine (B1666218) derivatives is another powerful strategy. By employing chiral auxiliaries or catalysts, the alkylation of a glycine enolate equivalent can proceed with high stereoselectivity to yield the D-amino acid precursor. Subsequent functional group manipulations and amidation lead to the target D-amino acid amide.

Crystallization-Based Resolution: This technique relies on the differential properties of diastereomeric salts formed between the racemic amino acid precursor and a chiral resolving agent. For instance, racemic glutamic acid can be challenging to resolve as it typically crystallizes as a racemic compound. researchgate.net However, by using mixed solvents of water and ethanol, it is possible to obtain separate D- and L-crystals. researchgate.net The addition of a chiral additive, such as L-arginine or L-phenylalanine, can further facilitate the selective crystallization of D-glutamic acid. researchgate.net

Chromatographic Resolution: Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. nih.gov For glutamic acid analogs, esterification with a chiral auxiliary like L-(-)-menthol can generate diastereomers that are separable by preparative high-performance liquid chromatography (HPLC). beilstein-journals.org This method has proven to be a practical alternative to starting with a chiral amine. beilstein-journals.org

Enzymatic Resolution: Enzymes, due to their inherent stereoselectivity, are excellent catalysts for resolving racemic mixtures. A common strategy involves the derivatization of the racemic amino acid into an ester or an N-acyl derivative. oup.com An enzyme, such as a lipase (B570770) or an acylase, then selectively hydrolyzes one of the enantiomers, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. nih.govtandfonline.com For example, mold acylase from Aspergillus and Penicillium has been successfully used to resolve the N-acetyl derivatives of various racemic amino acids by asymmetrically hydrolyzing only the L-isomer. oup.comtandfonline.com

Below is a table summarizing various chiral resolution techniques:

Interactive Data Table: Chiral Resolution Techniques

Technique Principle Example Application Key Advantages
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. Resolution of DL-glutamic acid using L-arginine as an additive. researchgate.net Scalable, cost-effective for large quantities.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. Separation of menthyl ester diastereomers of a glutamic acid analog precursor. beilstein-journals.org High resolution, applicable to a wide range of compounds. nih.gov
Enzymatic Resolution Stereoselective enzymatic transformation of one enantiomer in a racemic mixture. Asymmetric hydrolysis of N-acetyl-DL-amino acids using mold acylase. oup.comtandfonline.com High enantioselectivity, mild reaction conditions.

Amide Bond Formation Strategies in Peptide Synthesis

The formation of the amide bond is a fundamental step in the synthesis of D-glutamic acid α-amide and other peptide derivatives. wikipedia.orgrsc.org This reaction typically involves the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine. rsc.org

Coupling Reagents: A wide variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization. luxembourg-bio.compeptide.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester. luxembourg-bio.com Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). peptide.comresearchgate.netmerckmillipore.com The choice of coupling reagent is crucial for the success of the synthesis, with newer reagents like COMU offering improved safety and efficiency. acs.orgbachem.com

Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely used technique for the synthesis of peptides, including those with C-terminal amides. nih.gov In this method, the peptide is assembled stepwise on a solid support (resin). peptide.com To obtain a C-terminal amide, a specific type of resin, such as a Rink amide or Sieber amide resin, is used. peptide.com Alternatively, the peptide can be cleaved from a standard resin via ammonolysis. peptide.com

Enzymatic Ligation: While less common in traditional organic synthesis, enzymes can also be used to form amide bonds. digitellinc.com For instance, proteases can catalyze peptide bond formation under specific conditions, often in low-water environments or with immobilized substrates, to shift the equilibrium from hydrolysis to synthesis. proquest.comresearchgate.net

The following table provides an overview of common coupling reagents used in peptide synthesis:

Interactive Data Table: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Mechanism of Action Key Features
Carbodiimides DCC, DIC, EDC Activate carboxylic acids to form O-acylisourea intermediates. luxembourg-bio.com Widely used, but can cause racemization; addition of HOBt minimizes this issue. peptide.comresearchgate.net
Phosphonium Salts BOP, PyBOP, PyAOP Generate OBt or OAt active esters in situ. peptide.com High coupling efficiency, reduced racemization compared to carbodiimides alone. researchgate.net
Aminium/Uronium Salts HBTU, TBTU, HATU, COMU Form active esters with HOBt, HOAt, or Oxyma. acs.orgbachem.com Highly efficient, fast reaction times; COMU is a safer alternative to HOBt/HOAt-based reagents. acs.orgbachem.com

Biocatalytic Synthesis Routes for D-Amino Acid Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis for the production of D-amino acids and their derivatives. nih.govmdpi.com Enzymes can operate under mild conditions and exhibit remarkable stereospecificity, making them ideal for chiral transformations.

Enzymatic stereoinversion provides a direct route to convert readily available L-amino acids into their D-enantiomers. rsc.org This is often achieved through multi-enzyme cascade reactions.

One such cascade involves the use of an L-amino acid deaminase and a D-amino acid dehydrogenase. rsc.org The L-amino acid is first deaminated to the corresponding α-keto acid, which is then stereoselectively aminated to the D-amino acid. rsc.org Another approach utilizes a racemase to interconvert L- and D-amino acids, coupled with a D-amino acid oxidase to selectively remove the D-enantiomer, or a D-amino acid transaminase to produce the desired D-amino acid. d-aminoacids.comresearchgate.netwikipedia.org

A three-enzyme system has been developed that couples the synthesis of L-tryptophan derivatives with their stereoinversion to the D-enantiomer. nih.gov This system utilizes a tryptophan synthase, an L-amino acid deaminase, and a D-aminotransferase. nih.gov

Enzymes can be employed to selectively synthesize or modify D-amino acid derivatives. For example, D-aminopeptidases exhibit stereospecificity towards amide bonds of D-amino acids and can be used to synthesize D-peptides. nih.gov In a dynamic kinetic resolution process, a stereoselective amino acid amidase can be used in the presence of a racemase to produce D- or L-amino acids from their corresponding amides. nih.gov

The adenylation domains of nonribosomal peptide synthetases have also been utilized in a chemoenzymatic system for the synthesis of D-amino acid-containing dipeptides. asm.org This method involves the enzymatic activation of a D-amino acid to an aminoacyl-AMP intermediate, followed by a nucleophilic attack by another amino acid. asm.org

Proteases, which typically hydrolyze peptide bonds, can be manipulated to synthesize peptides under non-aqueous conditions or with activated substrates. proquest.comresearchgate.netnih.gov Thermolysin, for example, has been used to catalyze peptide bond formation between hydrophobic amino acids. researchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Processes

The synthesis of this compound, a derivative of a non-proteinogenic amino acid, requires careful optimization of reaction conditions to achieve high yields and maintain stereochemical integrity. The formation of the amide bond at the α-carboxyl group is a critical step that is influenced by several factors, including the choice of coupling reagents, solvent, temperature, and reaction time.

The primary challenge in the synthesis of α-amino amides is the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine, without inducing racemization at the chiral α-carbon. researchgate.net This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt. peptidescientific.com The optimization process, therefore, revolves around selecting the most efficient and stereochemically safe activation method.

Key Parameters for Optimization:

Coupling Reagents: A wide array of coupling reagents has been developed for peptide synthesis, which are directly applicable to the amidation of D-Glutamic acid. These are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. researchgate.netpeptidescientific.com

Carbodiimides , such as N,N′-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are cost-effective and widely used. However, DCC can lead to the formation of an insoluble dicyclohexylurea byproduct, complicating purification. peptidescientific.com EDC is often preferred due to the water-solubility of its urea (B33335) byproduct. peptidescientific.com To suppress racemization, carbodiimides are almost always used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). acs.org

Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidino-phosphonium Hexafluorophosphate (B91526) (PyBOP), are highly effective and known for their high reactivity and lower risk of racemization. researchgate.net They activate the carboxylic acid by forming a benzotriazolyl ester.

Uronium/Aminium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents, known for rapid reaction times and high yields. peptidescientific.com HATU, in particular, is effective for sterically hindered couplings. acs.org

Solvent Selection: The choice of solvent is crucial as it must dissolve the reactants and reagents while being compatible with the reaction mechanism. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. analis.com.my Anhydrous Tetrahydrofuran (THF) has also been shown to be effective, particularly with EDC as the coupling reagent. analis.com.my The polarity and aprotic nature of these solvents are generally favorable for amidation reactions.

Reaction Temperature: The temperature can significantly impact the reaction rate and the extent of side reactions, including racemization. Amidation reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic activation step and then allowed to warm to room temperature. analis.com.my An optimization study on a similar amidation found that increasing the temperature from room temperature to 60 °C increased the yield, but further heating (reflux) led to a slight decrease. analis.com.my

Base: An organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the protonated amine and facilitate the coupling reaction. peptidescientific.com The amount and type of base can influence the degree of racemization.

Illustrative Optimization Findings

While specific optimization data for the synthesis of this compound is not extensively published in a comparative format, research on analogous amidation reactions provides a clear framework for process optimization. The following interactive table illustrates a hypothetical optimization study for the amidation of an N-protected D-Glutamic acid, reflecting common trends and findings in the field. The starting material would typically be an N-protected D-Glutamic acid (e.g., Boc-D-Glu-OH) which is reacted with an ammonia (B1221849) source. The final step would be the deprotection of the N-terminal protecting group and formation of the hydrochloride salt.

Table 1: Illustrative Optimization of Amidation Conditions for an N-Protected D-Glutamic Acid Derivative This table is a representative example based on established principles of peptide coupling and amidation reactions to illustrate the effects of varying reaction parameters.

EntryCoupling Reagent (Equivalents)Additive (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1EDC (1.1)HOBt (1.1)DMF0 to RT1285
2DCC (1.1)HOBt (1.1)DCM0 to RT1282
3PyBOP (1.1)-DMF0 to RT692
4HATU (1.1)-DMF0 to RT495
5EDC (1.1)HOBt (1.1)THF0 to RT1288
6HATU (1.1)-DCM0 to RT490
7EDC (1.5)HOBt (1.5)DMF0 to 60891
8PyBOP (1.1)-DMFRT693

Analysis of Optimization Results:

The data presented in the illustrative table highlights several key trends in the optimization of amidation reactions:

Reagent Efficiency: Uronium and phosphonium reagents like HATU and PyBOP (Entries 3, 4, 8) generally provide higher yields in shorter reaction times compared to carbodiimide-based methods (Entries 1, 2). researchgate.netpeptidescientific.com

Solvent Effects: The choice of solvent can influence the yield, with DMF often being slightly superior for dissolving polar reactants and intermediates, leading to better outcomes (compare Entry 4 vs. 6). analis.com.my

Temperature and Stoichiometry: Increasing the temperature and the equivalents of the coupling reagent can drive the reaction to completion and improve the yield, as suggested by comparing Entry 1 and Entry 7. analis.com.my However, higher temperatures also increase the risk of racemization, which must be carefully monitored.

Ultimately, the optimal conditions for synthesizing this compound would involve a balance between achieving a high yield and preserving the enantiopurity of the product. Based on general findings, a combination of a high-efficiency uronium salt like HATU in a polar aprotic solvent such as DMF at room temperature would likely represent the most effective protocol.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Stereochemical Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating D-glutamic acid alpha-amide from its enantiomer and other related compounds, as well as for determining its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantioselective analysis of amino acids and their derivatives. Crown-ether based CSPs, such as ChiroSil®, have demonstrated particular efficacy in resolving D- and L-amino acid enantiomers. chromatographyonline.com This method allows for the direct separation of enantiomers without the need for derivatization. cat-online.com For compounds that possess a suitable chromophore, like a fluorenylmethoxycarbonyl (Fmoc) group, UV detection can be employed. cat-online.com The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and allowing for their individual quantification. The use of polysaccharide phenylcarbamates, such as those derived from amylose (B160209) and cellulose, as CSPs has also proven effective for the enantiomeric resolution of chiral amines and α-amino acid esters, often after derivatization to introduce a detectable chromophore like a nitrobenzoxadiazole (NBD) group. yakhak.org

The quantitative accuracy of HPLC methods can be high, with the ability to determine the enantiomeric purity down to a limit of quantification of 0.1%. cat-online.com However, the presence of contaminants can potentially co-elute and interfere with the results, making mass spectrometric detection a valuable addition for increased accuracy. cat-online.com

Table 1: HPLC Methods for Chiral Amino Acid Analysis

Analytical MethodStationary Phase TypeDetection MethodKey Advantages
Chiral HPLCCrown-ether (e.g., ChiroSil®)UVDirect separation of enantiomers. chromatographyonline.comcat-online.com
Chiral HPLCPolysaccharide PhenylcarbamatesUV/FluorescenceEffective for derivatized amines and amino acid esters. yakhak.org
Reverse-Phase HPLCODS-HypersilUV (340 nm)High sensitivity for derivatized acidic D-amino acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Given the polar and non-volatile nature of amino acids like D-glutamic acid alpha-amide, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.com This process involves converting the analyte into a more volatile and thermally stable derivative.

Common derivatization strategies include esterification followed by acylation. For instance, amino acids can be converted to their N(O,S)-perfluoroacyl perfluoroalkyl esters in a single step using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and 2,2,2-trifluoro-1-ethanol (TFE). nih.gov Another approach involves derivatization with methyl chloroformate in methanol (B129727). nih.gov These derivatized analytes can then be separated on a chiral capillary column, such as Chirasil-L-Val or a cyclodextrin-based stationary phase, allowing for the resolution of enantiomers. nih.govnih.gov

A critical consideration in GC-MS analysis is the potential for racemization during the derivatization process, especially under harsh conditions like high temperatures or acidic environments, which can lead to an overestimation of the minor enantiomer. nih.govresearchgate.net Therefore, careful optimization of the derivatization conditions is crucial for accurate stereochemical analysis. researchgate.net The use of stable-isotope labeled internal standards is also recommended for reliable quantification. nih.gov

Table 2: GC-MS Derivatization and Analysis Parameters

Derivatization Reagent(s)Chiral ColumnPotential Issues
Pentafluoropropionic anhydride/heptafluorobutanolChirasil-L-ValRacemization during derivatization. nih.gov
Methyl chloroformate/methanolRt-gammaDEXsaMinimal racemization, but potential for hydrolysis of amides. nih.gov
Trifluoroacetic anhydride (TFAA)/Perfluorinated alcoholsChirasil-L-Val, gamma-cyclodextrinEffective for producing volatile derivatives. nih.gov
MTBSTFASLB™-5msRequires optimization of reaction conditions. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Diastereomeric Resolution

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a highly sensitive and selective method for the analysis of D-glutamic acid alpha-amide. A common strategy for chiral separation by LC-MS involves pre-column derivatization with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral reversed-phase column.

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs, such as N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH2), are widely used for this purpose. nih.govnih.gov The resulting diastereomeric derivatives can be effectively separated and quantified. nih.gov The choice of mobile phase pH can significantly impact the resolution of these diastereomers. For instance, a near-neutral pH mobile phase (e.g., ammonium (B1175870) acetate (B1210297) at pH 6.5) has been shown to resolve all 19 common D/L-amino acid pairs derivatized with Marfey's reagent. nih.gov

LC-MS/MS methods, particularly those using triple quadrupole mass spectrometers (QQQ-MS/MS), provide high resolution, throughput, and quantitative accuracy. frontiersin.org Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode well-suited for the analysis of polar compounds like amino acids, often eliminating the need for derivatization. thermofisher.comwaters.com Amide-based HILIC columns have been successfully used for the separation of amino acids. frontiersin.orgspringernature.com

Table 3: LC-MS Methods for Amino Acid Analysis

LC MethodDerivatization ReagentColumn TypeKey Findings
Reversed-Phase LC-MS/MSMarfey's ReagentReversed-PhasepH 6.5 mobile phase allows resolution of all 19 D/L amino acid pairs. nih.gov
Reversed-Phase HPLCFDNP-Val-NH2ODS-HypersilHigh sensitivity and no need for OPA pre-treatment. nih.gov
HILIC-MSNone (underivatized)Amide-HILICGood retention and separation of polar amino acids. thermofisher.comwaters.com
UPLC-QQQ-MS/MSNone (underivatized)BEH AmideHigh resolution and quantitative accuracy for amino acids in complex matrices. frontiersin.org

Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic techniques are crucial for confirming the molecular structure and determining the stereochemistry of D-glutamic acid alpha-amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For stereochemical assignment, NMR can be used in several ways. The chemical shifts of protons and carbons can be sensitive to the stereochemistry of the molecule. mdpi.com

In the context of glutamic acid derivatives, specific proton and carbon signals can be assigned to the different positions in the molecule. nih.gov For example, in glutamic acid, the γ-protons are coupled to the β-protons, and their chemical shifts can be distinguished. uzh.ch The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of enantiomeric purity. mdpi.com Advanced 2D NMR techniques, such as COSY, TOCSY, HSQC, and NOESY, can be employed to establish through-bond and through-space correlations, which are essential for unambiguous signal assignment and stereochemical determination. uzh.chrsc.org For instance, NOESY experiments can reveal the spatial proximity of protons, which can be used to assign the relative stereochemistry of substituents. rsc.org

Table 4: Representative NMR Chemical Shifts for Glutamic Acid Derivatives

NucleusChemical Shift (ppm) - General RangeFactors Influencing Shift
¹H (alpha-proton)~3.7 - 4.5Stereochemistry, solvent, pH
¹³C (alpha-carbon)~52 - 55Stereochemistry, solvent
¹³C (carbonyl)~170 - 178Amide vs. carboxylic acid, solvent polarity
¹H (amide protons)~7.0 - 8.5Hydrogen bonding, solvent

Note: Specific chemical shifts for D-Glutamic acid alpha-amide, HCl would require experimental data for the specific compound under defined conditions.

Mass Spectrometry Techniques for Molecular Characterization (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of amino acids and their derivatives, as they typically produce intact molecular ions.

ESI-MS is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. mdpi.com It provides accurate mass measurements, which can be used to confirm the elemental formula of D-glutamic acid alpha-amide.

MALDI-Time-of-Flight (TOF) MS is another powerful technique, particularly for the analysis of biomolecules. nih.gov It can be used to determine the molecular weight of the compound with high accuracy. researchgate.net Tandem mass spectrometry (MS/MS), available on both ESI and MALDI instruments, can provide structural information through the analysis of fragmentation patterns. researchgate.netmdpi.com Collision-induced dissociation (CID) of the protonated molecule can lead to characteristic fragment ions that help in identifying the amino acid and its modifications. researchgate.net For example, the loss of the amide group or fragments corresponding to the glutamic acid backbone would be expected.

Table 5: Mass Spectrometry Data for Amino Acid Derivative Characterization

MS TechniqueIonization ModeInformation Obtained
ESI-MSPositive or NegativeMolecular weight, elemental composition (with high resolution MS). nih.gov
MALDI-TOF MSPositiveAccurate molecular weight determination. nih.gov
ESI-MS/MSPositive or NegativeStructural information from fragmentation patterns. mdpi.com
MALDI-TOF/TOF MSPositiveDetailed structural analysis through fragmentation of selected ions. researchgate.netmdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. This technique provides an unambiguous three-dimensional map of the atomic arrangement within a crystal lattice. The determination of absolute structure is exclusively relevant to non-centrosymmetric crystals, as the inversion of a crystal structure containing one enantiomer results in a structure of the opposite enantiomer. ed.ac.uk Therefore, successfully establishing the absolute structure of an enantiopure molecular crystal confirms the absolute configuration of its constituent molecules. ed.ac.uk

The process relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect causes a breakdown of Friedel's law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l) are equal. By carefully measuring the small intensity differences between these "Bijvoet pairs," the true handedness of the molecule can be established. researchgate.net

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be very weak. researchgate.net The formation of a salt with a heavier atom, such as a hydrochloride (HCl) salt, can enhance these anomalous scattering effects, facilitating a more reliable determination of the absolute configuration. researchgate.netresearchgate.net The absolute structure of D-Glutamic acid hydrochloride, a closely related compound, has been determined using single-crystal X-ray diffraction with Cu Kα radiation, which is effective for this purpose. researchgate.net

A critical parameter in modern crystallography for validating the absolute structure is the Flack parameter. ed.ac.uk This value, refined during the crystallographic analysis, indicates the relative proportion of the inverted enantiomer in the crystal. A Flack parameter value close to zero confirms that the assigned absolute configuration is correct, while a value near one would indicate that the configuration should be inverted. ed.ac.ukmdpi.com For D-Glutamic acid hydrochloride, a Flack parameter of 0.055 (4) provides strong confirmation of the (R)-configuration. researchgate.net

Table 1: Crystallographic Data for D-Glutamic Acid Hydrochloride (Representative data for a closely related structure)

ParameterValueReference
Chemical FormulaC₅H₁₀NO₄⁺·Cl⁻ researchgate.net
Systematic Name(R)-1,3-dicarboxypropan-1-aminium chloride researchgate.net
RadiationCu Kα researchgate.net
Flack Parameter (x)0.055 (4) researchgate.net
Hooft Parameter (y)0.058 (6) researchgate.net

Biochemical Interactions and Enzymatic Studies

D-Glutamic Acid Alpha-Amide, HCl as an Enzymatic Substrate or Product

D-Glutamic acid alpha-amide, hydrochloride is a derivative of the D-amino acid, glutamic acid. It serves as a valuable tool in biochemical research, particularly in the investigation of enzyme kinetics and metabolic pathways. chemimpex.com

Investigations into Enzyme Kinetics and Catalytic Mechanisms

This compound can be utilized as a substrate in enzymatic assays to elucidate the kinetics and mechanisms of various enzymes. chemimpex.com One such class of enzymes is the D-amino acid amidases (DAA), which catalyze the stereospecific hydrolysis of D-amino acid amides to the corresponding D-amino acid and ammonia (B1221849). nih.gov The study of these enzymes is significant for the stereospecific production of D-amino acids. nih.gov

The catalytic mechanism of D-amino acid amidase from Ochrobactrum anthropi SV3 has been investigated. It is proposed that the reaction proceeds through an induced-fit mechanism upon substrate binding. nih.gov The binding of the substrate, such as a D-amino acid amide, causes a conformational change, specifically ordering an Ω loop in the enzyme's active site. nih.gov Key amino acid residues, including Lys63 and Tyr149, are believed to play crucial roles as general bases and acids in the acylation and deacylation steps of the catalytic cycle. nih.gov

The kinetics of these enzymatic reactions can be influenced by various factors. For instance, studies on D-amino acid transaminase have shown that the enzyme can be inhibited by high concentrations of its substrate, D-alanine. acs.org

Role in Specific Metabolic Pathways

D-glutamic acid is a component of bacterial cell wall peptidoglycan. smpdb.ca The metabolism of D-glutamine and D-glutamate is interconnected. L-glutamine can be converted to L-glutamic acid by glutaminase. smpdb.ca Subsequently, glutamate (B1630785) racemase can catalyze the reversible conversion of L-glutamic acid to D-glutamic acid. smpdb.ca This D-glutamic acid is then incorporated into peptidoglycan biosynthesis. smpdb.ca

Furthermore, D-amino acids in general are metabolized in mammals by D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO). nih.gov DAO catalyzes the oxidative deamination of neutral and basic D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govnih.gov This process is crucial for detoxifying exogenous D-amino acids and for regulating the levels of physiologically active D-amino acids like D-serine in the brain. nih.govnih.gov

Glutamate metabolism is central to cellular function, linking protein and nucleic acid biosynthesis with various stress responses. wikipedia.orgnih.gov Transamination reactions, often involving α-ketoglutarate, are key to amino acid degradation and synthesis, with glutamate serving as a common product. wikipedia.orgyoutube.com The enzyme glutamate dehydrogenase catalyzes the oxidative deamination of glutamate, releasing ammonia for the urea (B33335) cycle. wikipedia.orgyoutube.com

Modulation of Enzymatic Activity by D-Amino Acid Amides

Studies on Enzyme Inhibition Mechanisms

D-amino acid amides and their derivatives can act as modulators of enzyme activity, including as inhibitors. For example, antagonists of D-amino acid amidase (DAA) have been identified. ontosight.ai These antagonists function by binding to the active site of the DAA enzyme, thereby preventing the hydrolysis of D-amino acid amides. ontosight.ai This inhibition can be of a competitive, non-competitive, or uncompetitive nature, depending on the specific inhibitor. ontosight.ai The inhibition of DAA can lead to an accumulation of D-amino acid amides, which may have their own biological effects, such as antimicrobial activity. ontosight.ai

In the context of other enzymes, the introduction of D-amino acids into peptides has been shown to significantly inhibit their hydrolysis by proteases like proteinase K. mdpi.com This inhibitory effect is thought to be due to the altered stereochemistry at the cleavage site, which interferes with enzyme recognition and catalysis. mdpi.com

Effects on Protein and Peptide Structure and Hydrolysis

The presence of D-amino acids within a peptide chain can have significant effects on its structure and susceptibility to enzymatic hydrolysis. The substitution of an L-amino acid with its D-enantiomer at an enzymatic cleavage site can render the peptide resistant to degradation. mdpi.com

Furthermore, modifications such as glycosylation of D-amino acid-containing peptides can further modulate their enzymatic hydrolysis. mdpi.com Depending on the specific monosaccharide introduced, glycosylation can either enhance or inhibit the degradation of the peptide by different proteases. mdpi.com This highlights the complex interplay between stereochemistry, post-translational modifications, and enzyme-substrate interactions in determining the fate of peptides in a biological system.

The hydrolysis of peptides, particularly during procedures like acid hydrolysis for amino acid analysis, can lead to the racemization of amino acid residues. researchgate.net This means that L-amino acids can be converted to D-amino acids, which is an important consideration in analytical biochemistry. researchgate.net The deamidation of asparagine and glutamine residues is another chemical modification that can alter protein structure and function, and its rate is influenced by the local sequence and higher-order structure of the protein. wikipedia.org

Molecular Recognition and Binding Studies with Biological Macromolecules

The interaction of small molecules like D-glutamic acid alpha-amide with biological macromolecules is governed by the principles of molecular recognition. These interactions are driven by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. caltech.edu

The binding of D-amino acids and their derivatives to the active sites of enzymes is a prime example of molecular recognition. For instance, the crystal structure of D-amino acid amidase in complex with D-phenylalanine reveals the specific interactions that confer substrate specificity. nih.gov Similarly, studies on D-amino acid transaminases have elucidated the binding modes of substrates like D-glutamate, highlighting the importance of multiple contact points for catalysis. mdpi.com

Beyond the active site, the binding of ligands can induce conformational changes in macromolecules, a phenomenon known as induced fit. lu.se These dynamic changes are often crucial for biological function. lu.se The study of these interactions is fundamental to understanding biochemical processes and is a cornerstone of drug discovery and design. lu.sersc.org The development of artificial receptors that can selectively bind carbohydrates, for example, mimics the molecular recognition principles observed in protein-carbohydrate complexes and relies on establishing specific hydrogen bonding networks. acs.org

Structural Modification and Structure Activity Relationship Sar Investigations

Design and Synthesis of D-Glutamic Acid Alpha-Amide Analogs

The synthesis of analogs of D-glutamic acid alpha-amide leverages a range of established and innovative organic chemistry methodologies. A primary strategy involves the formation of the amide bond by activating the alpha-carboxylic acid of a suitably protected glutamic acid derivative, followed by reaction with a desired amine. researchgate.net Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), organophosphorous reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium-based reagents like (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). researchgate.net

A key aspect of analog design is the introduction of conformational constraints to limit the molecule's flexibility, which can enhance binding affinity and selectivity for specific biological targets. nih.govucj.org.ua This has been achieved by creating cyclic and bicyclic structures that mimic specific spatial arrangements of the parent molecule. For example, regioisomeric 3-carboxyisoxazolinyl prolines were designed as conformationally restricted glutamic acid analogs to probe glutamate (B1630785) receptor activity. nih.gov Similarly, spiro[3.3]heptane scaffolds have been used to create rigid structures where the relative positions of the amino and carboxyl groups are precisely controlled, allowing for a systematic exploration of the stereochemical requirements for biological activity. nih.gov

Modern synthetic approaches also focus on creating analogs suitable for advanced applications like solid-phase peptide synthesis (SPPS). rsc.org Researchers have designed and synthesized novel, orthogonally protected glutamic acid analogs where different protecting groups on the alpha-amino, alpha-carboxyl, and side-chain carboxyl groups can be removed selectively. rsc.orgrsc.org This allows for the incorporation of the analog into a peptide chain and subsequent on-resin modifications, such as macrocyclization, to create complex peptide mimetics with high affinity for protein targets like the polo-like kinase 1 (Plk1) polo-box domain. rsc.orgrsc.org

Table 1: Selected Synthetic Methodologies for Glutamic Acid Amide Analogs

Synthetic StrategyDescriptionKey Reagents/TechniquesReference
Carboxylic Acid ActivationActivation of the glutamic acid carboxyl group to facilitate amide bond formation with an amine.DCC, EDC, HBTU, PyBOP researchgate.net
Conformational RestrictionDesign of cyclic or rigid scaffolds to limit the number of accessible conformations and enhance receptor selectivity.Spiro[3.3]heptane scaffolds, isoxazolinyl prolines nih.govnih.gov
Orthogonal Protection for SPPSSynthesis of glutamic acid derivatives with multiple, selectively removable protecting groups for use in solid-phase peptide synthesis.Fmoc, Boc, Allyl, tert-Butyl protecting groups; Rink amide resin rsc.org

Impact of Structural Variations on Biochemical Properties and Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the D-glutamic acid alpha-amide scaffold affect its biological function. These studies involve synthesizing a series of analogs with systematic structural changes and evaluating their biochemical properties, such as receptor binding affinity, enzyme inhibition, or cellular activity.

Another key area of investigation is the effect of conformational restriction on activity. By locking the flexible glutamic acid backbone into a rigid structure, researchers can determine the optimal spatial orientation for receptor interaction. In one study, a conformationally restricted analog, CIP-A [(+/-)-6], demonstrated potent convulsant activity, comparable to that of kainic acid, indicating a strong interaction with specific glutamate receptors. nih.gov This highlights that restricting the molecule's ability to adopt various conformations can lead to highly selective and potent biological effects. Lengthening the carbon chain between the core amino acid structure and the distal carboxylate group has also been explored, leading to derivatives with selective antagonist activity at metabotropic glutamate receptors.

The introduction of bioisosteres—functional groups with similar physical or chemical properties—is another common modification. Replacing the distal carboxylate group of glutamic acid analogs with a phosphonate (B1237965) group has been shown to increase potency, particularly for N-Methyl-D-Aspartate (NMDA) receptor antagonists.

Table 2: Structure-Activity Relationship Findings for Glutamic Acid Analogs

Structural VariationAnalog TypeObserved Impact on Biochemical PropertiesReference
Side Chain Charge ModificationAntimicrobial PeptideSubstitution of anionic Glu with neutral Ala or cationic Lys increased net positive charge and enhanced antimicrobial activity. nih.gov
Conformational Restriction3-Carboxyisoxazolinyl Proline (CIP-A)Created a potent convulsant agent with activity similar to kainic acid, indicating high affinity for certain glutamate receptors. nih.gov
Chain HomologationExtended Carbon Chain AnalogsResulted in a selective antagonist for group I metabotropic glutamate receptors.
Bioisosteric ReplacementPhosphonate DerivativesReplacement of the distal carboxylate with a phosphonate group increased potency for NMDA receptor antagonists.

Stereochemical Influences on Molecular Recognition and Functional Profiles

Stereochemistry—the three-dimensional arrangement of atoms—is a critical determinant of molecular recognition in biological systems. nih.gov For chiral molecules like D-glutamic acid alpha-amide, the specific orientation of functional groups dictates how the molecule fits into a binding pocket of a protein, such as an enzyme active site or a receptor. nih.gov Consequently, different stereoisomers (enantiomers or diastereomers) of a glutamic acid analog can exhibit vastly different functional profiles, ranging from potent agonist to antagonist, or even complete inactivity. nih.govnih.gov

The importance of stereochemistry is clearly demonstrated in studies of glutamate receptor agonists. For the well-known agonist AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), the L-enantiomer is significantly more potent in exciting spinal interneurones than the D-enantiomer. nih.gov This indicates that the receptor's binding site has a distinct chiral preference, accommodating one enantiomer much more effectively than its mirror image. nih.govnih.gov Further research has shown that for 4-substituted L-glutamate analogs, the 4(R) stereoisomers are more potent than their 4(S) counterparts, reinforcing that the ligand recognition site of glutamate receptors possesses a high degree of chiral selectivity. nih.gov

The influence of stereochemistry extends beyond simple receptor-ligand interactions to control complex processes like molecular self-assembly. In the design of dipeptide amphiphiles, the stereochemistry of the terminal glutamic acid residue was found to be the dominant factor controlling the resulting supramolecular structure. Homochiral dipeptides (where all amino acids have the same stereochemistry, e.g., L-L) self-assembled into well-defined nanofibrous architectures. In contrast, heterochiral analogs (e.g., L-D) formed irregular, disordered particulate aggregates. This demonstrates a hierarchical transfer of chirality, where the stereochemistry at the molecular level dictates the morphology and functional profile at the macroscopic level.

These findings underscore that the "D" configuration of D-glutamic acid alpha-amide is not arbitrary but a crucial feature that defines its interaction with biological systems. The design of stereochemically pure analogs is therefore essential for developing selective probes and therapeutics, as even minor changes in the 3D structure can lead to profound differences in molecular recognition and biological function. nih.gov

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the binding of a ligand, such as D-Glutamic acid alpha-amide (also known as D-isoglutamine), to a protein target. These computational techniques can elucidate the specific binding modes, interaction energies, and key amino acid residues involved in forming a stable complex.

Research has explored the interaction of D-isoglutamine and its parent molecule, D-glutamate, with various biological targets. For instance, molecular docking of L-alanyl-D-isoglutamine, a component of bacterial peptidoglycan, into the endolysin Ply2741 revealed a specific binding pocket. tandfonline.com The simulation identified key hydrogen bond interactions with residues S185, N187, and R189, as well as a π-sigma interaction with W250, which stabilize the complex. tandfonline.com Similarly, docking studies of D-isoglutamine with the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) showed that the compound's negatively charged carboxylate group forms crucial electrostatic interactions with Arg823 and Arg877 residues in the binding pocket. nih.gov

Molecular dynamics simulations provide further detail by modeling the movement of atoms in the complex over time, offering a view of the stability and conformational changes of the interaction. acs.orgmdpi.com Classical MD simulations of D-glutamate with its target enzyme, glutamate (B1630785) racemase, have been performed to understand its binding modes. acs.org These simulations revealed several stable conformations for the substrate within the active site, explaining how the enzyme can facilitate the racemization reaction. acs.org In another study, MD simulations were used to rationalize how D-peptide inhibitors interact with and block the formation of amyloid oligomers, a process implicated in neurodegenerative diseases. nih.gov

These computational approaches are critical for structure-based drug design, allowing for the virtual screening of compounds and the rationalization of their biological activity at a molecular level. nih.govnih.gov

Table 1: Examples of Molecular Docking and Simulation Studies with D-Glutamic Acid Derivatives

CompoundProtein TargetMethodKey Interacting ResiduesPredicted Outcome/Finding
L-alanyl-D-isoglutamineEndolysin Ply2741Molecular Docking & MDS185, N187, R189, W250Identification of key binding region and stabilizing interactions. tandfonline.com
D-isoglutamineNOD2Molecular DockingArg823, Arg877Anchoring of the ligand in the binding pocket via electrostatic interactions. nih.gov
D-glutamineDmpA (enzyme)Molecular DockingSer250, Tyr146, Asn218Identification of catalytic and stabilizing residues in the active site. sci-hub.se
D-glutamateD-amino acid transaminaseMolecular Modeling & QM/MM MDNot specifiedElucidation of substrate binding mode and activation mechanism. mdpi.com
D-glutamateGlutamate RacemaseMolecular DynamicsNot specifiedIdentification of multiple stable binding conformations for the substrate. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like D-Glutamic acid alpha-amide, HCl. researchgate.net These methods provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and interactions. nih.gov By solving approximations of the Schrödinger equation, it is possible to determine properties such as charge distribution, bond orders, and the energies of molecular orbitals (e.g., HOMO and LUMO). royalsocietypublishing.org

For amino acids, DFT calculations can quantify the inductive and steric effects of the side chain on the reactive carboxyl and amino groups. researchgate.net Calculated properties like the charges on the carbonyl carbon and amine nitrogen, as well as the orders of the C-O and N-H bonds, can help estimate the propensity of an amino acid to form a peptide bond. researchgate.net

A key concept derived from DFT for predicting chemical reactivity is the Fukui function. researchgate.netacs.org The Fukui function identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack by measuring the change in electron density as the total number of electrons is altered. researchgate.netnih.gov Maxima in the Fukui function highlight the most reactive sites, providing insight into regioselectivity and potential reaction mechanisms. nih.govacs.org This analysis is crucial for understanding how D-Glutamic acid alpha-amide might interact with biological molecules or participate in chemical reactions.

The theoretical determination of these electronic properties provides a fundamental basis for interpreting experimental observations and for the rational design of new molecules with desired characteristics. nih.gov

Table 2: Calculated Electronic Properties of Glutamic Acid using Quantum Chemical Methods

PropertyDescriptionRelevance
Atomic Charges (e.g., Mulliken)Distribution of electron charge among the atoms of the molecule.Indicates electrostatic potential and sites for ionic interactions. researchgate.net
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and long-range electrostatic interactions. researchgate.net
Bond OrdersIndicates the number of chemical bonds between a pair of atoms.Reflects the strength and stability of covalent bonds within the molecule. researchgate.net
Fukui Function (f(r))Describes the change in electron density at a point r with respect to a change in the number of electrons.Identifies the most reactive sites for electrophilic (f-) and nucleophilic (f+) attack. researchgate.netnih.gov
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Relates to the chemical reactivity and electronic excitation potential of the molecule.

Predictive Modeling of Biochemical Activity and Stereoselectivity

Computational models are increasingly used to predict the biological activity and stereoselectivity of chemical compounds, including this compound and its derivatives. These predictive models, which include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are vital tools in drug discovery and biotechnology. nih.govnih.gov

QSAR and Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov By analyzing a set of known compounds, these models can predict the activity of new, untested molecules. For amino acids and their derivatives, topological indices (numerical descriptors of molecular structure) can be used to build regression models that estimate properties relevant to their function. nih.govresearchgate.net

Online platforms and specialized software can predict a compound's likely biological activities based on its structural similarity to known active molecules. mdpi.com For example, a study on glutamic acid derivatives used in silico tools to predict potential anti-tumor effects and identify the most promising candidates for further research. nih.gov

Modeling is also crucial for understanding and predicting stereoselectivity. Computational methods can explain why an enzyme or receptor preferentially binds to one stereoisomer over another (e.g., a D-amino acid versus an L-amino acid). nih.govoup.com By simulating the compound's interaction with a chiral environment, such as an enzyme's active site, researchers can identify the steric and electronic factors that determine stereospecificity. nih.govjpt.com This is essential for designing stereoselective catalysts and drugs, as the chirality of amino acids is critical to their biological function. jpt.com

Table 3: Examples of Predictive Modeling for Glutamic Acid Derivatives and D-Amino Acids

Modeling ApproachApplicationPredicted Property/ActivityReference
Online Prediction Platform (e.g., PASS)Prediction for glutamic acid diethyl ester (GLADE)Potential antibacterial effects mdpi.com
In Silico Property PredictionDesign and selection of novel glutamic acid derivativesAnti-tumor potential and pharmaco-toxicological properties nih.gov
Molecular ModelingInvestigation of a stereoselective anti-D-amino acid antibodyStereoselective binding to the D-enantiomer of a ligand nih.gov
QSPR ModelingAnalysis of amino acid structuresEstimation of physical and chemical properties from topological indices nih.govresearchgate.net
Computational ModelingAdvancing peptide therapeuticsControlling chiral configurations to improve stability and efficacy jpt.com

Emerging Research Directions and Methodological Advancements

Novel Applications in Biochemical Assay Development

The development of sensitive and specific biochemical assays is fundamental to understanding the metabolic pathways and functional roles of molecules like D-Glutamic acid alpha-amide, HCl. This compound serves as a valuable tool in creating new assays, particularly as a substrate for studying enzyme kinetics and mechanisms. chemimpex.com

One area of development is in assays for enzymes that specifically process D-glutamate or its derivatives. While the well-studied D-amino acid oxidase (DAAO) does not typically oxidize D-glutamate frontiersin.org, other enzymes are involved in its metabolism. For instance, D-glutamic acid is known to be metabolized to pyroglutamic acid in mammals medchemexpress.com. Assays designed to quantify this conversion can provide insights into the activity of the responsible enzymes.

Furthermore, this compound can be utilized in inhibitor screening assays. By using the amide as a substrate for a known enzyme, researchers can test libraries of small molecules for their ability to block the enzymatic reaction, potentially identifying new therapeutic leads.

Advanced assay formats are being explored to enhance the detection of D-amino acids. For example, a turbidimetric method has been developed for the sequential determination of D- and L-glutamic acid based on their inhibitory effect on the crystallization of D- and L-histidine, respectively. acs.org This principle could be adapted for assays involving D-Glutamic acid alpha-amide. Coupled enzyme assays are also common, where the product of one reaction becomes the substrate for a second, chromogenic reaction. frontiersin.orgnih.gov For instance, the production of ammonium (B1175870) from D-amino acid metabolism can be detected using L-glutamate dehydrogenase in a coupled assay. frontiersin.orgnih.gov

Table 1: Biochemical Assay Techniques for D-Amino Acid Analysis

Assay Type Principle Target Analyte/Enzyme Potential Application for this compound
Enzyme-Coupled Assay The product of the primary enzymatic reaction (e.g., ammonium) is used by a second enzyme to produce a detectable signal (e.g., NADH consumption). frontiersin.orgnih.gov D-amino acid metabolizing enzymes To quantify enzyme activity using the amide as a substrate.
Direct Spectrophotometry Measures the increase in absorbance in the UV range corresponding to the formation of an α-keto acid product. frontiersin.org D-amino acid oxidase/dehydrogenase To study enzymes that convert D-Glutamic acid alpha-amide to its corresponding α-keto acid.
Chromogenic Derivatization The α-keto acid product reacts with a chemical like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored derivative that can be quantified. frontiersin.orgnih.gov D-amino acid metabolizing enzymes Indirect measurement of enzyme activity by quantifying the α-keto acid product.

| Turbidimetric Inhibition Assay | The target amino acid enantiomer selectively inhibits the crystallization of a substrate amino acid (e.g., histidine), which can be measured as a change in turbidity. acs.org | D-Glutamic Acid | Direct quantification of D-Glutamic acid or its derivatives in a sample. |

Integration of Advanced Synthetic and Analytical Technologies

Progress in understanding this compound is intrinsically linked to advancements in chemical synthesis and analytical chemistry.

Synthetic Technologies: The synthesis of chiral molecules like D-Glutamic acid requires precise control over stereochemistry. Modern methods often start with the readily available L-glutamic acid. A common strategy involves esterification, followed by racemization (the conversion of an L-enantiomer to a mixture of D and L forms) and subsequent resolution of the desired D-isomer. google.com For example, L-glutamic acid can be reacted with methanol (B129727) to form the methyl ester. This intermediate is then subjected to racemization using a catalyst like salicylaldehyde, followed by resolution using a chiral resolving agent such as D-tartaric acid. google.com The final step involves hydrolysis of the ester and purification, often using ion-exchange chromatography, to yield high-purity D-Glutamic acid. google.com The synthesis of the alpha-amide from the carboxylic acid can be achieved using various coupling reagents common in peptide chemistry, such as carbodiimides or organophosphorus reagents, which activate the carboxylic acid for reaction with an amine source. researchgate.net

Analytical Technologies: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of amino acids and their derivatives. acs.orgmyfoodresearch.com To enhance sensitivity and allow for UV or fluorescence detection, amino acids are typically derivatized before analysis. myfoodresearch.comusp.org

One widely used pre-column derivatization method employs phenylisothiocyanate (PITC). PITC reacts with the amino group of D-Glutamic acid alpha-amide to form a phenylthiocarbamyl (PTC) derivative, which can be readily detected at 254 nm using a UV detector. usp.org This is followed by separation from other components using reverse-phase HPLC. usp.org The hydrolysis of proteins or peptides to their constituent amino acids is a critical preceding step for compositional analysis, commonly achieved using 6 N hydrochloric acid. myfoodresearch.comusp.org

Table 2: Comparison of Analytical Technologies for D-Glutamic Acid Derivatives

Technology Derivatization Agent Detection Method Key Advantages
Reverse-Phase HPLC Phenylisothiocyanate (PITC) UV (254 nm) High sensitivity, stable derivatives, widely established method. usp.org
Turbidimetry None Light Scattering/Turbidity Simple, does not require derivatization, specific for enantiomers. acs.org

| Ion-Exchange Chromatography | Post-column (e.g., Ninhydrin) or none | UV/Visible or Electrochemical | Good for separating complex mixtures, a classic method. google.com |

Unexplored Biological Roles and Mechanistic Pathways

While L-glutamic acid is a primary excitatory neurotransmitter and a building block of proteins wikipedia.org, the roles of D-glutamic acid and its derivatives are less understood but appear to be significant, particularly in the microbial world.

Known and Potential Roles: D-Glutamic acid is a fundamental component of peptidoglycan, the polymer that forms the bacterial cell wall. frontiersin.orgfrontiersin.org Its presence provides structural integrity and resistance to most standard proteases, which are specific for L-amino acids. frontiersin.org This established role suggests that D-Glutamic acid alpha-amide could potentially act as a modulator of bacterial cell wall synthesis or degradation, a pathway that remains a key target for antibiotics.

In mammals, various D-amino acids are being investigated as potential neuromodulators and biomarkers. medchemexpress.comresearchgate.net While D-serine is a known co-agonist at NMDA receptors, the specific neurological function of D-glutamic acid is enigmatic. frontiersin.orgdrugbank.com Intriguingly, one study on perfused mouse brain tissue found no quantifiable levels of D-glutamic acid, in stark contrast to other D-amino acids. nih.gov This suggests a highly efficient and likely unidirectional metabolic pathway that rapidly removes it, a process that is poorly understood. nih.gov The metabolic fate in mammals appears to involve conversion to pyroglutamic acid, a pathway distinct from the L-glutamate/glutamine cycle. medchemexpress.comnih.gov

Unexplored Mechanistic Pathways: The primary mechanism preventing the incorporation of D-amino acids into proteins during ribosomal synthesis is the stereochemical incompatibility within the ribosome's active site. nih.gov The "mirror" arrangement of a D-amino acid's side chain prevents the optimal positioning of its alpha-amino group for the nucleophilic attack required for peptide bond formation. nih.gov This fundamental mechanism explains the chirality of life's proteins.

However, the metabolic pathways that govern the concentration of free D-glutamic acid and its derivatives are an active area of research. In marine bacteria, two primary pathways for D-amino acid utilization have been identified: conversion into α-keto acids via oxidoreductases or dehydrogenases, and conversion into their L-enantiomers via racemases. frontiersin.org Investigating whether similar pathways exist in other organisms or in specific human tissues could reveal new metabolic functions. The conspicuous absence of D-glutamate in the mammalian brain points to a powerful and specific clearance mechanism that warrants further investigation. nih.gov Understanding this pathway could have implications for neurological health and disease.

Table 3: Known and Postulated Biological Roles of D-Glutamic Acid

Biological Role Organism/System Mechanism/Pathway Research Status
Cell Wall Component Bacteria Essential structural component of peptidoglycan, providing protease resistance. frontiersin.orgfrontiersin.org Well-established
Neuromodulation Mammals Postulated to modulate neuronal transmission, but specific targets are unclear. medchemexpress.com Speculative/Under Investigation
Metabolic Precursor Mammals Converted to pyroglutamic acid. medchemexpress.com Reported
Biofilm Regulation Bacteria Some D-amino acids can modulate biofilm integrity. frontiersin.org Postulated for D-Glutamate

| Metabolic Fuel | Marine Bacteria | Utilized as a nitrogen source via conversion to α-keto acids or L-glutamic acid. frontiersin.org | Reported |

Q & A

Basic Research Questions

Q. How is D-Glutamic acid alpha-amide, HCl synthesized with high enantiomeric purity?

  • Methodological Answer : The compound is synthesized via peptide coupling reactions using D-glutamic acid as a chiral precursor. Carbodiimide-based coupling agents (e.g., EDC/HOBt) facilitate amide bond formation between the α-carboxyl group and ammonia. Enantiomeric purity (>99%) is achieved through recrystallization in polar solvents (e.g., ethanol/water mixtures) or preparative HPLC with chiral columns. Confirmation of chirality requires polarimetry or circular dichroism (CD) spectroscopy .

Q. What analytical techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify backbone protons (e.g., α-amide NH2_2 at δ 6.8–7.2 ppm) and chiral centers. Mass spectrometry (ESI-MS) confirms the molecular ion peak (MW: 181.62 g/mol for the hydrochloride salt) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities (<1%). Enantiomeric excess is quantified via chiral HPLC (e.g., Chirobiotic T column) .

Q. What are the solubility properties of this compound in aqueous buffers?

  • Methodological Answer : The compound is highly soluble in acidic aqueous solutions (1 M HCl: >50 mg/mL) due to protonation of the α-amide group. Solubility decreases in neutral or alkaline buffers (e.g., PBS pH 7.4: ~2 mg/mL). For cell-based assays, pre-dissolve in 0.1 M HCl and dilute with buffer to avoid precipitation .

Advanced Research Questions

Q. How does D-Glutamic acid alpha-amide interact with ionotropic glutamate receptors compared to L-isoforms?

  • Methodological Answer : In ion flux assays (e.g., SBFI-based sodium influx), D-glutamic acid derivatives show reduced binding to NMDA and AMPA receptors compared to L-forms. Use competitive antagonists (e.g., DNQX for AMPA receptors) to isolate stereospecific effects. Note that α-amidation may further alter binding kinetics due to altered charge distribution .

Q. How can researchers resolve contradictory data in neurobiological assays involving this compound?

  • Methodological Answer : Contradictions may arise from enantiomeric impurities or off-target effects.

  • Step 1 : Re-analyze compound purity via chiral HPLC .
  • Step 2 : Conduct receptor-specific assays (e.g., metabotropic vs. ionotropic glutamate receptors) using selective agonists/antagonists .
  • Step 3 : Cross-validate with computational docking studies to predict binding affinities .

Q. What strategies minimize enantiomeric contamination during large-scale synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enzymes like glutaminase to selectively hydrolyze L-contaminants .
  • Process Optimization : Monitor reaction pH (maintain <4.0 to prevent racemization) and temperature (<25°C).
  • Quality Control : Implement inline polarimetry during crystallization to track enantiomeric ratios .

Q. How does the α-amide modification impact the compound’s self-assembly in biomaterial studies?

  • Methodological Answer : The α-amide group enhances hydrogen bonding, promoting fibril formation in neutral pH. Characterize assembly kinetics via TEM and Thioflavin T fluorescence. Compare with unmodified D-glutamic acid to isolate the amide’s role in supramolecular structure .

Key Considerations for Researchers

  • Enantiomeric Purity : Always verify via chiral methods, as racemic mixtures (e.g., DL-forms) exhibit divergent biological activities .
  • Buffer Compatibility : Acidic conditions are critical for solubility; adjust assay protocols to avoid false negatives .
  • Receptor Specificity : Use orthogonal assays (e.g., calcium imaging + electrophysiology) to confirm target engagement .

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